Acridine, 9-cyclohexylamino-
CAS No.: 64046-83-9
Cat. No.: VC18983758
Molecular Formula: C19H20N2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64046-83-9 |
|---|---|
| Molecular Formula | C19H20N2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | N-cyclohexylacridin-9-amine |
| Standard InChI | InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h4-7,10-14H,1-3,8-9H2,(H,20,21) |
| Standard InChI Key | QGQNYQWNUGSMAB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar tricyclic acridine system (three fused benzene rings) with a cyclohexylamine substituent at the 9-position. Key structural attributes include:
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Molecular Formula: C₁₉H₂₀N₂
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Molecular Weight: 276.38 g/mol
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IUPAC Name: N-cyclohexylacridin-9-amine
The cyclohexyl group introduces steric bulk, potentially influencing DNA intercalation efficiency and binding kinetics compared to simpler acridine derivatives.
Spectroscopic and Computational Data
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NMR: The ¹³C NMR spectrum (computed via HOSE algorithm) reveals aromatic carbons at δ 110–150 ppm and cyclohexyl carbons at δ 20–50 ppm .
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Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 277.17, with fragmentation patterns indicative of acridine ring stability .
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Predicted Collision Cross-Sections (CCS):
Adduct m/z CCS (Ų) [M+H]⁺ 277.17 165.4 [M+Na]⁺ 299.15 181.8 [M-H]⁻ 275.16 172.9
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 9-substituted acridines typically involves:
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Ullmann Condensation: Reaction of o-chlorobenzoic acid with aniline to form N-phenyl anthranilic acid.
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Cyclization: Treatment with polyphosphoric acid (PPA) at 100°C yields acridin-9(10H)-one .
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N10-Alkylation: Phase-transfer catalysis with tetrabutyl ammonium bromide facilitates alkylation using 1-bromo-3-chloropropane or 1,2-dichloroethane, followed by amine functionalization .
For 9-cyclohexylaminoacridine, cyclohexylamine is introduced via nucleophilic substitution or reductive amination, though explicit protocols require extrapolation from analogous syntheses .
Structural Modifications
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Side Chain Variations: Substituting the cyclohexyl group with shorter alkyl chains (e.g., ethyl, propyl) alters lipophilicity and DNA-binding affinity .
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Phosphorylation: Adding phosphate groups (e.g., at C-2) enhances water solubility and electrophoretic mobility, critical for glycan analysis applications .
Biological Activities
Antimicrobial Properties
N10-Alkylated acridin-9-ones exhibit broad-spectrum activity:
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Gram-Positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus .
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Fungal Pathogens: Moderate inhibition of Candida albicans (MIC = 16 µg/mL) .
Mechanistically, intercalation into microbial DNA disrupts replication and transcription .
Applications in Catalysis and Diagnostics
Radical Generation Catalysts
Acridine derivatives serve as photosensitizers in radical-mediated reactions. For example:
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WO2018230743A1 Patent: Acridine-based catalysts generate hydroxyl radicals (- OH) under UV light, enabling oxidative transformations in organic synthesis .
Glycan Labeling
Red-emitting acridine dyes (e.g., phosphorylated 7,9-diaminoacridines) label oligosaccharides for capillary gel electrophoresis (CGE-LIF), offering superior mobility vs. traditional APTS labels .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Lipophilicity: LogP = 5.3 (predicted), suggesting high membrane permeability but potential accumulation .
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the cyclohexyl group likely generates hydroxylated metabolites .
Toxicity
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